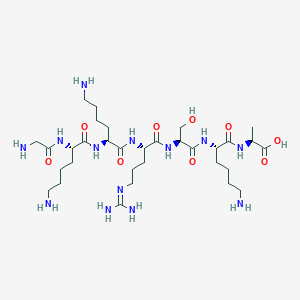![molecular formula C11H12BrNO3 B14240867 Ethyl 3-[(2-bromoacetyl)amino]benzoate CAS No. 209345-05-1](/img/structure/B14240867.png)
Ethyl 3-[(2-bromoacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-bromoacetyl)amino]benzoate is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid and contains a bromoacetyl group attached to the amino group at the 3-position of the benzoate ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-bromoacetyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-aminobenzoate to introduce the bromoacetyl group. The reaction typically proceeds as follows:
Starting Material: Ethyl 3-aminobenzoate.
Bromination: The amino group of ethyl 3-aminobenzoate is reacted with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
Ethyl 3-[(2-bromoacetyl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Reduction: The compound can be reduced to form ethyl 3-[(2-aminoacetyl)amino]benzoate using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, solvents such as ethanol or methanol, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base, typically at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Ethyl 3-[(2-substituted acetyl)amino]benzoate.
Reduction: Ethyl 3-[(2-aminoacetyl)amino]benzoate.
Hydrolysis: 3-[(2-bromoacetyl)amino]benzoic acid.
科学的研究の応用
Ethyl 3-[(2-bromoacetyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its reactive bromoacetyl group.
Material Science:
作用機序
The mechanism of action of ethyl 3-[(2-bromoacetyl)amino]benzoate largely depends on its reactivity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This can lead to enzyme inhibition or modification of protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.
類似化合物との比較
Similar Compounds
- Ethyl 2-[(bromoacetyl)amino]benzoate
- Methyl 2-[(bromoacetyl)amino]benzoate
- Ethyl 3-aminobenzoate
Uniqueness
Ethyl 3-[(2-bromoacetyl)amino]benzoate is unique due to the specific positioning of the bromoacetyl group on the benzoate ring, which influences its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential for biological activity.
特性
IUPAC Name |
ethyl 3-[(2-bromoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJZEEATPWQQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327974 |
Source


|
| Record name | ethyl 3-[(2-bromoacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209345-05-1 |
Source


|
| Record name | ethyl 3-[(2-bromoacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)






![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)


